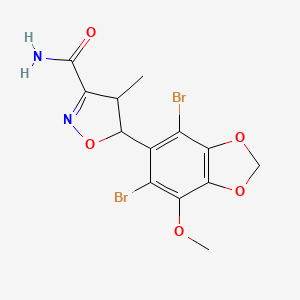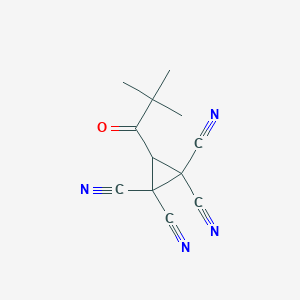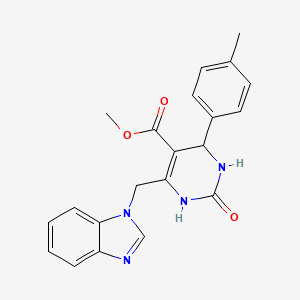
C19H11ClN6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C19H11ClN6 is a complex organic molecule that has garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C19H11ClN6 typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with chlorinated aromatic compounds under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions usually involve temperatures ranging from 80°C to 150°C and may require inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of This compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
C19H11ClN6: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
C19H11ClN6: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism by which C19H11ClN6 exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways, which can result in therapeutic outcomes such as reduced inflammation or inhibited cancer cell growth.
Comparaison Avec Des Composés Similaires
C19H11ClN6: can be compared with other similar compounds based on its structure and reactivity:
Similar Compounds: Compounds such as and share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness: The presence of multiple nitrogen atoms and a chlorine atom in
Propriétés
Formule moléculaire |
C19H11ClN6 |
|---|---|
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C19H11ClN6/c20-13-7-5-12(6-8-13)17-14-3-1-2-4-15(14)18-23-24-19(26(18)25-17)16-11-21-9-10-22-16/h1-11H |
Clé InChI |
VVUYGRVRAZCMEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3C4=NC=CN=C4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B15000336.png)
![4-cyclohexyl-12,12-dimethyl-6-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B15000345.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B15000348.png)
![1,3-dimethyl-5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15000350.png)
![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B15000359.png)



![ethyl 2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate](/img/structure/B15000400.png)
![7-Methoxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B15000401.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(3,4-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15000402.png)
![2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B15000409.png)
![3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(cyclohexylideneamino)oxy]propan-1-one](/img/structure/B15000412.png)
